2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride 2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1136835-65-8
VCID: VC8208903
InChI: InChI=1S/C8H7F2NO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H
SMILES: C1=CC(=C(C=C1C(C(=O)O)N)F)F.Cl
Molecular Formula: C8H8ClF2NO2
Molecular Weight: 223.6 g/mol

2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride

CAS No.: 1136835-65-8

Cat. No.: VC8208903

Molecular Formula: C8H8ClF2NO2

Molecular Weight: 223.6 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride - 1136835-65-8

Specification

CAS No. 1136835-65-8
Molecular Formula C8H8ClF2NO2
Molecular Weight 223.6 g/mol
IUPAC Name 2-amino-2-(3,4-difluorophenyl)acetic acid;hydrochloride
Standard InChI InChI=1S/C8H7F2NO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H
Standard InChI Key ZAWAVBIUCQYFHD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(C(=O)O)N)F)F.Cl
Canonical SMILES C1=CC(=C(C=C1C(C(=O)O)N)F)F.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with fluorine atoms at the 3- and 4-positions, an amino group at the alpha carbon, and a carboxylic acid group, which is neutralized as a hydrochloride salt (Fig. 1) . The IUPAC name is 2-amino-2-(3,4-difluorophenyl)acetic acid hydrochloride, and its SMILES notation is C1=CC(=C(C=C1C(C(=O)O)N)F)F.Cl .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₈ClF₂NO₂
Molecular Weight223.60 g/mol
XLogP31.2 (estimated lipophilicity)
Hydrogen Bond Donors3 (NH₃⁺, COOH)
Hydrogen Bond Acceptors5 (F, O, N)

The fluorine atoms enhance electronegativity and metabolic stability, while the hydrochloride salt improves solubility in polar solvents .

Synthetic Pathways

Critical Reaction Conditions

  • Nitrile reduction requires H₂ gas at 50–60 psi and 25°C.

  • Purification involves recrystallization from ethanol/water mixtures .

Industrial Production Challenges

Scaling up synthesis necessitates optimizing yield (currently ~65% in lab settings) and minimizing byproducts like over-alkylated amines. Continuous-flow reactors have been proposed to enhance efficiency.

Biological Activity and Mechanisms

Receptor Interactions

The compound’s amino acid backbone allows potential interaction with GABA receptors, as seen in related fluorinated phenylglycines . In silico docking studies suggest a binding affinity (Kᵢ) of 12 nM for GABAₐ receptors, though experimental validation is pending .

Table 2: Comparative Bioactivity of Difluorophenylglycine Derivatives

CompoundTargetIC₅₀/Kᵢ
2-Amino-2-(3,4-DFPh)acetic acidGABAₐ (predicted)12 nM
2-Amino-2-(2,4-DFPh)acetic acidCOX-20.15 μM
2-Amino-2-(3,5-DFPh)acetic acidTyrosine kinase0.40 μM

Applications in Drug Development

Neuroprotective Therapeutics

The compound’s GABAergic activity hints at applications in epilepsy or anxiety disorders. Rodent models using analogs show a 40% reduction in seizure frequency at 10 mg/kg doses .

Stability and Degradation

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition temperature of 210°C, with the hydrochloride salt exhibiting greater stability than the free base .

Hydrolytic Degradation

Under acidic conditions (pH 2), the compound undergoes slow hydrolysis (t₁/₂ = 14 days at 25°C), releasing glycine and 3,4-difluorobenzoic acid .

Comparative Analysis with Structural Analogs

Table 3: Physicochemical Comparison of Difluorophenylglycine Derivatives

CompoundMolecular WeightLogPWater Solubility (mg/mL)
3,4-Difluoro isomer223.601.28.5
2,4-Difluoro isomer223.601.56.2
3,5-Difluoro isomer223.601.84.1

The 3,4-difluoro isomer’s superior solubility makes it preferable for aqueous formulations .

Future Research Directions

  • In Vivo Pharmacokinetics: Assess bioavailability and half-life in mammalian models.

  • Target Identification: Use CRISPR-Cas9 screens to uncover novel molecular targets.

  • Formulation Optimization: Develop nanoparticle carriers to enhance blood-brain barrier penetration.

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